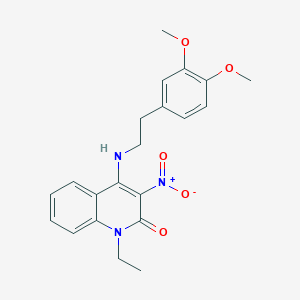
4-((3,4-dimethoxyphenethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3,4-dimethoxyphenethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C21H23N3O5 and its molecular weight is 397.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Acid Cyclization and Synthesis of Heterocycles
The compound plays a role in acid cyclization reactions to synthesize heterocyclic compounds. For instance, the reaction of 3-amino-4-(3,4-dimethoxyphenyl)maleimide with carbonyl compounds and nitrous acid leads to the formation of dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines, highlighting its utility in creating complex heterocyclic structures (Zinchenko et al., 2009).
Hypoxia-selective Antitumor Agents
Research into hypoxia-selective cytotoxins for cancer therapy has involved derivatives of this compound. A study on 4-[[3-(dimethylamino)propyl]amino]nitroquinolines, which share a structural similarity, demonstrated their effectiveness as hypoxia-selective cytotoxins and radiosensitizers, illustrating the potential of this chemical framework in developing new cancer treatments (Denny et al., 1992).
Fluorescence Properties for Molecular Probes
The fluorescence properties of certain 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones, related to the compound , have been evaluated for potential use as molecular fluorescent probes. This research indicates the compound's potential in bioimaging and molecular diagnostics due to its structural adaptability for fluorescence labeling (Motyka et al., 2011).
Ruthenium Catalyzed Reductions
The versatility of nitroarenes, including those related to 4-((3,4-dimethoxyphenethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one, in catalytic reductions using ruthenium catalysts has been demonstrated. These reactions are crucial for synthesizing aminoarenes and other heterocyclic compounds, which have applications in developing pharmaceuticals and materials science (Watanabe et al., 1984).
Synthesis of Pyrroloquinolines and Antiarrhythmic Properties
The compound's derivatives have been explored for their antiarrhythmic properties, indicating its utility in the synthesis of compounds with potential cardiovascular applications. This research underscores the importance of structural modification of such molecules to achieve desired biological activities (Markaryan et al., 2000).
Mecanismo De Acción
Target of Action
The compound “4-((3,4-dimethoxyphenethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one” is a derivative of 3,4-dimethoxyphenylethylamine . This molecule is an aromatic ether and an alkaloid isolated from the Cactaceae family
Mode of Action
3,4-dimethoxyphenylethylamine is known to act as a Bronsted base, capable of accepting a hydron from a donor .
Biochemical Pathways
3,4-dimethoxyphenylethylamine is known to play roles in various biological processes, including acting as an allergen and a plant metabolite .
Safety and Hazards
Propiedades
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)ethylamino]-1-ethyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-4-23-16-8-6-5-7-15(16)19(20(21(23)25)24(26)27)22-12-11-14-9-10-17(28-2)18(13-14)29-3/h5-10,13,22H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPBGXDFDVJEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3008726.png)
![{2-[(3-methylbenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B3008732.png)

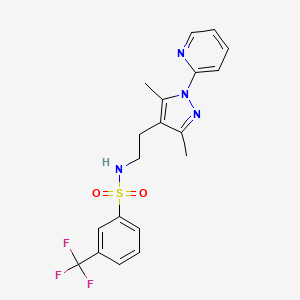
![[3-(3,5-Dichlorophenoxy)phenyl]sulfonyl chloride](/img/structure/B3008735.png)
![1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B3008736.png)
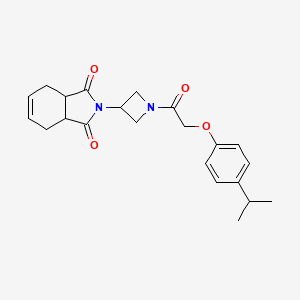
amine](/img/structure/B3008738.png)
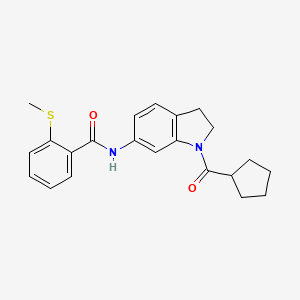

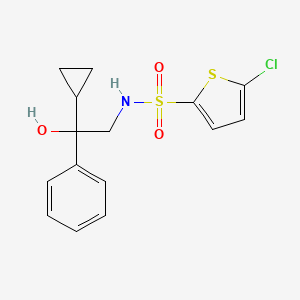
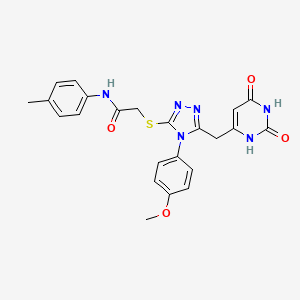
![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B3008748.png)
![Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B3008749.png)
